PF-1355 - 1435467-38-1

PF-1355

Catalog Number: EVT-279213
CAS Number: 1435467-38-1
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-1355 is a synthetic compound classified as a 2-thiouracil derivative. [, , ] It is primarily recognized for its role as a mechanism-based inhibitor of the enzyme myeloperoxidase (MPO). [, , , ] This enzyme plays a crucial role in the inflammatory response, particularly in neutrophils. [, , , ]

Mechanism of Action

PF-1355 functions as a mechanism-based inhibitor of MPO. [, , ] This means it binds to the enzyme's active site and undergoes a chemical transformation, leading to irreversible inhibition of the enzyme's activity. [, , ] This inhibition effectively reduces the production of reactive oxygen species (ROS) by MPO, thereby mitigating oxidative damage associated with various inflammatory conditions. [, , ]

Applications
  • Immune Complex Vasculitis: PF-1355 has demonstrated efficacy in reducing the severity of immune complex vasculitis in animal models. [, ] This inflammatory condition, characterized by inflammation and damage to blood vessels, is a significant health concern. PF-1355's ability to inhibit MPO activity leads to decreased neutrophil infiltration, vascular edema, and cytokine release, ultimately ameliorating the disease process. [, ]
  • Anti-Glomerular Basement Membrane Disease: PF-1355 has also shown potential in treating anti-glomerular basement membrane disease, an autoimmune disorder affecting the kidneys. [] By inhibiting MPO, PF-1355 effectively prevented albuminuria (protein loss in urine) and preserved renal function in animal models. []
  • Myocarditis: Recent research suggests a potential role for PF-1355 in treating myocarditis associated with immune checkpoint inhibitors. [] By inhibiting MPO and the subsequent formation of neutrophil extracellular traps (NETs), PF-1355 could potentially reduce myocardial cell pyroptosis, thus offering a novel therapeutic avenue. []
  • Clozapine-Induced Inflammation: Studies have investigated the role of PF-1355 in mitigating clozapine-induced inflammation, a significant side effect of this antipsychotic drug. [] Research suggests that PF-1355 can attenuate the inflammatory response triggered by clozapine, potentially improving its safety profile. []
  • Coronary Artery Disease: The role of MPO in atherosclerotic plaque formation and destabilization has led researchers to investigate PF-1355 as a potential therapeutic target for coronary artery disease. [] While further research is needed, early findings suggest that PF-1355 could have atheroprotective effects. []

PF-06282999

    Compound Description: PF-06282999 is a thiouracil derivative that acts as a myeloperoxidase (MPO) inhibitor. [] It has shown atheroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for coronary artery disease. []

Aminobenzoic Acid Hydrazide

    Compound Description: Aminobenzoic acid hydrazide is a compound that inhibits myeloperoxidase (MPO) activity. [] It exhibits atheroprotective effects, making it a potential therapeutic target for coronary artery disease. []

    Relevance: Although structurally different from PF-1355, aminobenzoic acid hydrazide shares its ability to inhibit MPO. [] This suggests that targeting MPO, regardless of the specific inhibitor used, can have beneficial effects on inflammatory conditions such as coronary artery disease.

INV-315

    Compound Description: INV-315 is a ferulic acid derivative that acts as a myeloperoxidase (MPO) inhibitor. [] Preclinical studies indicate that INV-315 exhibits atheroprotective effects, highlighting its potential as a therapeutic agent for coronary artery disease. []

    Relevance: While structurally distinct from PF-1355, INV-315 shares a similar target and therapeutic focus. [] Both compounds inhibit MPO, aiming to reduce inflammation and potentially treat coronary artery disease.

AZM198

    Compound Description: AZM198 is a 2-thioxanthines derivative that functions as a myeloperoxidase (MPO) inhibitor. [] It demonstrates atheroprotective properties, suggesting potential as a therapeutic target for coronary artery disease. []

    Relevance: Despite structural differences, AZM198 and PF-1355 both target and inhibit MPO. [] This shared mechanism suggests their potential in treating conditions like coronary artery disease by modulating MPO activity.

N-Acetyl Lysyltyrosylcysteine (KYC)

    Compound Description: N-Acetyl lysyltyrosylcysteine (KYC) is a tripeptide that inhibits myeloperoxidase (MPO). [] It exhibits atheroprotective effects and is a potential therapeutic target for coronary artery disease. []

    Relevance: Although structurally different from PF-1355, KYC shares its ability to inhibit MPO. [] This suggests that inhibiting MPO, regardless of the specific inhibitor, could have therapeutic benefits in treating coronary artery disease and other inflammatory conditions.

Properties

CAS Number

1435467-38-1

Product Name

PF-1355

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

InChI

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)

InChI Key

LJBUZOGABRDGBR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Solubility

Soluble in DMSO

Synonyms

PF-06281355; PF 06281355; PF06281355; PF-1355; PF 1355; PF1355.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.